

Synthesis of (1-Methylhexyl)ammonium Sulphate: A Technical Guide

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Compound of Interest

Compound Name: (1-Methylhexyl)ammonium
sulphate

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This technical guide provides an in-depth overview of the synthesis of **(1-Methylhexyl)ammonium sulphate**, a compound of interest for its potential applications in pharmaceutical and biochemical research. The primary synthetic route involves a straightforward acid-base neutralization reaction. This document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Chemical Pathway and Principles

The synthesis of **(1-Methylhexyl)ammonium sulphate** is achieved through the acid-base neutralization of 1-methylhexylamine (also known as heptan-2-amine or tuaminoheptane) with sulfuric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H^+) from the sulfuric acid, which acts as the Brønsted-Lowry acid. This proton transfer results in the formation of the (1-methylhexyl)ammonium cation and the sulphate anion, which then combine to form the salt.^[1]

The stoichiometry of the reaction is crucial; two moles of the amine react with one mole of sulfuric acid to form one mole of the bis((1-methylhexyl)ammonium) sulphate salt, as the sulphate ion has a charge of -2.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of **(1-Methylhexyl)ammonium sulphate**.

2.1. Materials and Reagents

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Purity
1-Methylhexylamine	C ₇ H ₁₇ N	115.22	≥98%
Sulfuric Acid (concentrated)	H ₂ SO ₄	98.08	95-98%
Diethyl Ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	≥99%
Ethanol (absolute)	C ₂ H ₅ OH	46.07	≥99.5%

2.2. Equipment

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Vacuum pump
- Standard laboratory glassware

2.3. Synthesis Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhexylamine (e.g., 11.52 g, 0.1 mol) in anhydrous diethyl ether (100 mL).
- **Acid Addition:** Cool the flask in an ice bath to 0-5 °C. Prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid (e.g., 4.90 g, 0.05 mol) to diethyl ether (50 mL) in

a separate beaker, also cooled in an ice bath. Caution: This dilution is highly exothermic.

- Transfer the cooled sulfuric acid solution to a dropping funnel.
- Add the sulfuric acid solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.
- Precipitation: Upon addition of the sulfuric acid, a white precipitate of **(1-Methylhexyl)ammonium sulphate** will form.^[1]
- After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
- Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the precipitate with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials.
- Drying: Dry the product under vacuum to a constant weight.

2.4. Purification (Recrystallization)

- Dissolve the crude **(1-Methylhexyl)ammonium sulphate** in a minimal amount of hot ethanol.
- If the solution is not clear, hot filter it to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Data Presentation

3.1. Physical and Chemical Properties

Property	1-Methylhexylamine	(1-Methylhexyl)ammonium Sulphate
CAS Number	123-82-0	6411-75-2
Molecular Formula	C ₇ H ₁₇ N	C ₁₄ H ₃₆ N ₂ O ₄ S
Molar Mass (g/mol)	115.22	328.51
Appearance	Colorless liquid	White powder/crystals
Boiling Point (°C)	142-144	Decomposes
Melting Point (°C)	-	289-291 (decomposes)
Density (g/mL)	0.766 (at 25 °C)	Not available
Solubility	Slightly soluble in water; soluble in organic solvents	Readily soluble in water

3.2. Spectroscopic Data (Predicted)

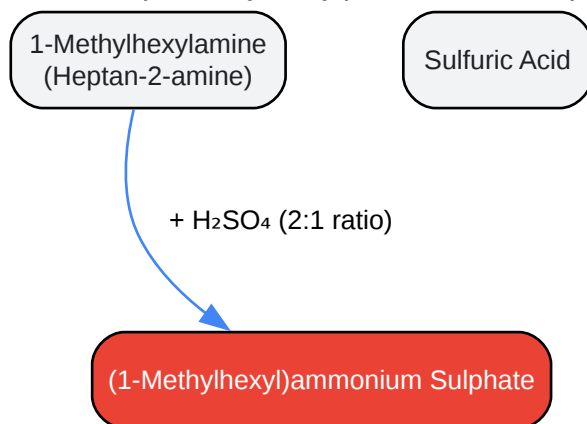
While specific experimental spectra for **(1-Methylhexyl)ammonium sulphate** are not readily available in the searched literature, the expected NMR and IR characteristics can be predicted based on the structure.

- ¹H NMR:** The spectrum is expected to show signals corresponding to the protons of the 1-methylhexyl group. The terminal methyl group (CH₃) would appear as a triplet, the methyl group at the chiral center (CH(CH₃)) as a doublet, and the methylene groups (-CH₂-) as complex multiplets. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
- ¹³C NMR:** The spectrum would display distinct signals for each of the seven carbon atoms in the 1-methylhexyl chain.
- FT-IR:** The spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group (around 3100-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and strong bands corresponding to the S=O stretching of the sulphate anion (around 1100-1200 cm⁻¹).

Mandatory Visualizations

4.1. Synthesis Pathway

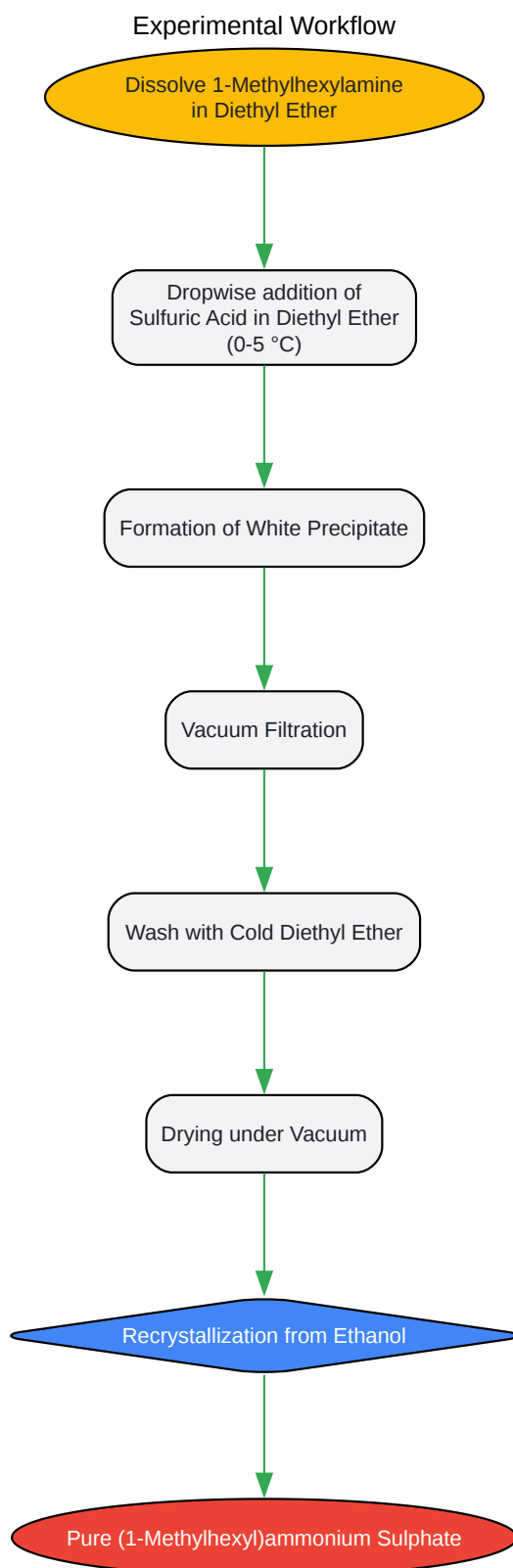
Synthesis of (1-Methylhexyl)ammonium Sulphate



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Caption: Acid-base neutralization reaction for the synthesis of **(1-Methylhexyl)ammonium sulphate**.

4.2. Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

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References

- 1. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
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